REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1I.[Li]CCCC.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH3:9])=[CH:4][C:3]=1[B:16]([OH:19])[OH:17]
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Name
|
|
Quantity
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2.5 mL
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Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Type
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CUSTOM
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Details
|
After 10 min stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred from −78° C. to rt overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
The reaction was quenched by 1N HCl
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
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washed with saturated Na2S2O3, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
|
Evaporation of solvent
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)F)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |